molecular formula C54H105O3P B1143741 Phosphorous Acid Trioleyl Ester CAS No. 13023-13-7

Phosphorous Acid Trioleyl Ester

Cat. No.: B1143741
CAS No.: 13023-13-7
M. Wt: 833.38
InChI Key:
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Description

It is a clear liquid with a specific gravity of 0.88 and a flash point of 225°C . This compound is primarily used in industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite , is a type of phosphite ester. Phosphite esters are known to function as antioxidants . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . The primary targets of this compound are likely to be reactive oxygen species (ROS) and hydroperoxides that can cause oxidative damage.

Mode of Action

Phosphite esters, including this compound, function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They act as hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . Aryl phosphites, particularly those derived from sterically hindered phenols, can act as chain-breaking primary antioxidants by reduction of peroxyl radicals to alkoxyl radicals .

Biochemical Pathways

It is known that phosphite esters can decompose hydroperoxides catalytically due to the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis in the course of reaction . This suggests that this compound may interact with biochemical pathways involving oxidative stress and inflammation, where hydroperoxides and other ROS play a key role.

Pharmacokinetics

Its physical properties such as its clear liquid form, specific gravity of 088 , and molecular weight of 833.40 suggest that it may have unique pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity. By reducing peroxyl radicals to alkoxyl radicals, it can potentially prevent oxidative damage at the molecular and cellular levels . This could have implications for the stability and longevity of materials, particularly polymers, that are susceptible to oxidative degradation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function Additionally, factors such as temperature and pH could potentially impact its stability and reactivity

Preparation Methods

Phosphorous Acid Trioleyl Ester can be synthesized through esterification reactions involving phosphorous acid and oleyl alcohol. One common method involves the reaction of phosphorous acid with oleyl alcohol in the presence of a catalyst such as triphenylphosphine oxide and oxalyl chloride at room temperature . This reaction typically yields high purity this compound.

Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Phosphorous Acid Trioleyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various catalysts such as triphenylphosphine oxide . The major products formed from these reactions are phosphonic acids, phosphoramidates, and phosphoramides.

Comparison with Similar Compounds

Phosphorous Acid Trioleyl Ester is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its ability to form stable phosphonic acids and its effectiveness as an antioxidant in various industrial applications .

Properties

IUPAC Name

tris(octadec-9-enyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULKPMBZSVVAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710036
Record name Trioctadec-9-en-1-yl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13023-13-7
Record name Trioctadec-9-en-1-yl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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